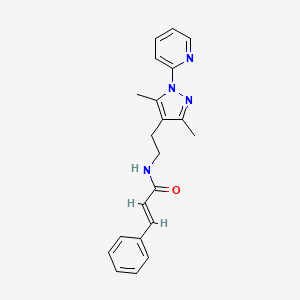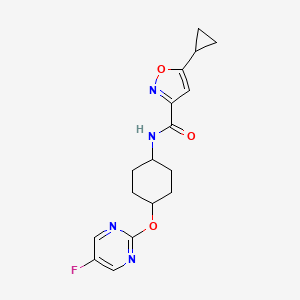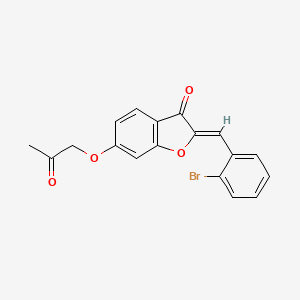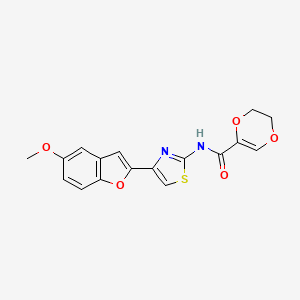![molecular formula C23H25N5O3S B2387750 N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904575-42-4](/img/structure/B2387750.png)
N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including a tetrahydrofuran ring, a triazoloquinazolin group, and a sulfonamide group. Tetrahydrofuran is a commonly used solvent in organic chemistry due to its polar nature . The triazoloquinazolin group is a fused ring system that is found in various bioactive compounds. The sulfonamide group is a common feature in many drugs and has a wide range of biological activities.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydrofuran ring, the construction of the triazoloquinazolin ring system, and the introduction of the sulfonamide group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The tetrahydrofuran ring is a five-membered ring with one oxygen atom, while the triazoloquinazolin is a fused ring system with multiple nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The tetrahydrofuran ring might undergo reactions at the oxygen atom, while the triazoloquinazolin ring system could participate in various reactions due to the presence of multiple nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar tetrahydrofuran ring and the sulfonamide group would likely make the compound soluble in polar solvents .Propriétés
IUPAC Name |
N-(oxolan-2-ylmethyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S/c1-14-11-15(2)20(16(3)12-14)32(29,30)23-22-25-21(24-13-17-7-6-10-31-17)18-8-4-5-9-19(18)28(22)27-26-23/h4-5,8-9,11-12,17H,6-7,10,13H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUYBIHBIFAOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5CCCO5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tetrahydrofuran-2-ylmethyl)-3-[(2,4,6-trimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[(2-chlorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2387667.png)
![2-(4-ethoxyphenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2387669.png)
![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2387670.png)
![[2-(2-Ethoxyanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2387671.png)


![6-(3,5-Dimethyl-1,2-oxazol-4-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2387676.png)
![8-Ethoxy-3-[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]chromen-2-one](/img/structure/B2387680.png)

![Ethyl 4,5-dimethyl-2-{[(4-nitrophenyl)sulfonyl]amino}thiophene-3-carboxylate](/img/structure/B2387682.png)
![5-[(4-methylpiperidin-1-yl)methyl]-2,4-dioxo-1H-pyrimidine-6-carboxylic acid](/img/structure/B2387685.png)
![Diethyl 2-({[4-(tert-butyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2387686.png)

